4'-(Dimethylamino)benzylidene-4-nitroaniline
Description
4'-(Dimethylamino)benzylidene-4-nitroaniline (CAS: 896-05-9) is a Schiff base derivative characterized by a benzylideneaniline core structure. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 277.30 g/mol . The compound features a dimethylamino group (-N(CH₃)₂) at the para position of the benzylidene moiety and a nitro group (-NO₂) at the para position of the aniline ring. This arrangement creates a push-pull electronic system, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. Such electronic asymmetry is critical for applications in nonlinear optics (NLO), photochromism, and molecular sensing .
The compound crystallizes in a monoclinic system, with hydrogen bonding and π-π interactions stabilizing its structure . Its synthesis typically involves the condensation of 4-nitroaniline with 4-(dimethylamino)benzaldehyde under acidic conditions .
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)iminomethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(10-6-13)18(19)20/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPRVKBHPQKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896-05-9 | |
| Record name | N,N-DIMETHYL-ALPHA-(4-NITROPHENYLIMINO)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reaction Parameters:
- Molar ratio : 1:4 to 1:8 (chloronitrobenzene:ammonia)
- Solvent : Chlorinated aromatics (e.g., chlorobenzene)
- Yield : Up to 91.5% after purification via steam distillation.
This method minimizes diamination byproducts, ensuring high-purity 4-nitroaniline, which is essential for subsequent synthetic steps.
Condensation Reaction for Schiff Base Formation
The target compound is synthesized through a condensation reaction between 4-nitroaniline and 4-dimethylaminobenzaldehyde. This reaction follows a classical Schiff base formation mechanism, facilitated by acid catalysis.
Standard Laboratory Procedure:
Reagents :
- 4-Nitroaniline (1 equiv)
- 4-Dimethylaminobenzaldehyde (1 equiv)
- Glacial acetic acid (catalytic, 0.1 equiv)
- Ethanol (solvent)
Conditions :
- Reflux at 80°C for 4–6 hours.
- Reaction progress monitored via thin-layer chromatography (TLC).
Workup :
- Cool the mixture to room temperature to precipitate the product.
- Filter and wash with cold ethanol.
- Purify by recrystallization from ethanol or ethyl acetate.
Mechanistic Insights:
The acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity. The amine attacks the carbonyl carbon, forming a hemiaminal intermediate, which dehydrates to yield the Schiff base. The electron-donating dimethylamino group and electron-withdrawing nitro group stabilize the conjugated system, favoring product formation.
Industrial-Scale Production
Industrial synthesis optimizes efficiency and cost-effectiveness while maintaining high yield (>85%). Key modifications include:
Continuous Reactor Systems :
- Tubular reactors enable precise temperature control and reduced reaction times.
- Residence time : 2–3 hours at 100°C.
Catalyst Recovery :
- Acetic acid is recycled via distillation, reducing waste.
Purification :
- Centrifugal filtration replaces gravity filtration for faster processing.
- Recrystallization solvents (e.g., ethanol) are recovered and reused.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80°C (reflux) | 100°C (continuous flow) |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–75% | 85–90% |
| Solvent Use | 200 mL/g product | 50 mL/g product |
Purification and Characterization
Purification Techniques:
- Recrystallization : Ethanol or ethyl acetate yields needle-like crystals with >98% purity.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves minor impurities.
Analytical Data:
- Melting Point : 125–127°C (sharp, uncorrected).
- Spectroscopy :
- IR (KBr) : ν = 1620 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, CH=N), 8.20–7.10 (m, 8H, aromatic), 3.05 (s, 6H, N(CH₃)₂).
Challenges and Optimization
Common Issues:
- Byproduct Formation : Over-reduction of the nitro group or oxidation of the dimethylamino moiety may occur under harsh conditions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)benzylidene-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under mild conditions.
Major Products
Oxidation: Yields nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Results in various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
4'-(Dimethylamino)benzylidene-4-nitroaniline serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation: Producing nitro derivatives.
- Reduction: Yielding amine derivatives.
- Substitution Reactions: Particularly at the nitro group using nucleophiles.
| Reaction Type | Common Reagents | Products Generated |
|---|---|---|
| Oxidation | Potassium permanganate | Nitro derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Sodium methoxide | Various substituted products |
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine
The compound's unique chemical structure makes it a candidate for therapeutic applications. Its ability to undergo intramolecular charge transfer (ICT) enhances its interaction with biological targets, making it a focus for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against different cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It also finds use in creating other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)benzylidene-4-nitroaniline involves its ability to undergo intramolecular charge transfer (ICT). This property is attributed to the presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. The ICT leads to the formation of excited states, which can interact with various molecular targets and pathways, resulting in its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
The following table compares 4'-(Dimethylamino)benzylidene-4-nitroaniline with analogous Schiff bases, highlighting substituent-driven differences:
Key Findings:
- Electron-Donor Groups: The dimethylamino group (-N(CH₃)₂) provides stronger electron donation than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), leading to enhanced NLO activity in the target compound .
- Electron-Acceptor Groups: The nitro group (-NO₂) offers stronger electron withdrawal than cyano (-CN), making this compound more polarizable .
- Crystal Packing : Halogenated derivatives like DFNA exhibit unique mechanical properties (e.g., elasticity) due to anisotropic packing and halogen bonding, which are absent in the target compound .
Thermal and Phase Behavior
Biological Activity
4'-(Dimethylamino)benzylidene-4-nitroaniline, commonly referred to as DMABN, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural characteristics and biological activities. This article delves into the biological activity of DMABN, synthesizing findings from various studies that explore its synthesis, characterization, and potential applications.
Chemical Structure and Properties
DMABN is a Schiff base derived from the condensation of 4-nitroaniline and 4-dimethylaminobenzaldehyde. Its molecular formula is , and it exhibits a complex structure characterized by both electron-donating (dimethylamino) and electron-accepting (nitro) groups. This duality contributes to its interesting electronic properties, making it a candidate for applications in non-linear optics (NLO) and as a potential therapeutic agent.
Table 1: Structural Characteristics of DMABN
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 273.30 g/mol |
| Melting Point | 125-127 °C |
| Solubility | Soluble in ethanol |
| Toxicity | Harmful if swallowed; causes skin irritation |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of DMABN. In vitro tests have shown that DMABN exhibits significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that DMABN effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics.
Antioxidant Activity
DMABN has also been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS assays. Results indicated that DMABN possesses notable antioxidant activity, which may be attributed to the presence of the nitro group that enhances its electron-donating capacity.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that DMABN exhibits selective cytotoxic effects. The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potential as an anticancer agent. Further mechanistic studies suggested that DMABN induces apoptosis through the activation of caspase pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Antioxidant | Significant free radical scavenging ability |
| Cytotoxicity | Selective inhibition in MCF-7 and A549 cells |
The biological activities of DMABN can be attributed to its structural features:
- Electron Donation : The dimethylamino group enhances electron donation, facilitating interactions with biological targets.
- Nitro Group Influence : The nitro group contributes to the compound's reactivity and stability, making it effective in various biological contexts.
- Intermolecular Interactions : Studies suggest that DMABN can form complexes with metal ions, which may enhance its biological efficacy through synergistic effects.
Study 1: Antibacterial Efficacy
A study published in Journal of Fluorescence examined the antibacterial properties of DMABN against multi-drug resistant bacterial strains. The results indicated that DMABN not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections .
Study 2: Anticancer Activity
In another research effort, DMABN was tested for its anticancer properties on various human cancer cell lines. The findings revealed that DMABN induced significant apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential role in cancer therapy .
Q & A
Q. What is the optimal synthetic route for DMABPNA, and how can its purity be validated experimentally?
DMABPNA is synthesized via a solid-state reaction between 4-dimethylaminobenzaldehyde (DMAB) and 4-nitroaniline (PNA) in a 1:1 molar ratio. The reaction involves grinding the components, heating at 120–150°C for 2–4 hours, and recrystallizing from methanol . Purity is validated using differential scanning calorimetry (DSC) to confirm a single melting point (~187°C) and Fourier-transform infrared (FTIR) spectroscopy to detect the disappearance of aldehyde (DMAB) and NH₂ (PNA) peaks, replaced by an imine (C=N) stretch at ~1600 cm⁻¹ .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of DMABPNA?
Q. How are thermodynamic parameters (e.g., heat of fusion, entropy) determined for DMABPNA?
DSC measures the enthalpy of fusion (ΔH_fus = 37.26 kJ·mol⁻¹ for DMABPNA). The entropy of fusion (ΔS_fus) is calculated using ΔS_fus = ΔH_fus / T_m (melting temperature). Excess thermodynamic functions (e.g., Gibbs free energy) are derived from phase diagrams of DMAB-PNA binary systems to assess non-ideal mixing behavior .
Q. What experimental methods quantify DMABPNA’s fluorescence properties?
Fluorescence quantum yield (Φ) is measured via comparative actinometry using a reference standard (e.g., quinine sulfate). DMABPNA exhibits Φ = 0.93 in methanol, with excitation at 241 nm and emission maxima at ~450 nm. Solvent polarity effects are studied by comparing Φ in aprotic (e.g., DMSO) vs. protic solvents .
Advanced Research Questions
Q. How can phase diagrams elucidate the eutectic behavior of DMABPNA in binary systems?
Phase diagrams are constructed using DSC to map solid-liquid equilibria. DMABPNA forms two eutectics with DMAB and PNA, with eutectic compositions determined via Tamman plots. Interfacial energy and roughness parameters are calculated using the Jackson–Chalmers model to explain nucleation dynamics .
Q. What computational methods explain the intramolecular charge-transfer (ICT) behavior in DMABPNA?
Time-dependent density functional theory (TD-DFT) models the HOMO→LUMO transition, revealing ICT between the electron-rich dimethylamino group and electron-deficient nitro moiety. UV-Vis spectra (λ_max = 241 nm) correlate with calculated excitation energies .
Q. How does DMABPNA’s structure enable liquid crystal formation in binary mixtures?
DMABPNA derivatives (e.g., N-(4-nitrobenzylidene)-4-nitroaniline) form smectic phases when mixed with alkoxy-substituted analogs. Polarized optical microscopy (POM) and X-ray diffraction identify layer spacing and molecular alignment. The planar imine core and polar nitro group enhance mesophase stability .
Q. What methodologies assess DMABPNA’s potential as a carbonic anhydrase inhibitor?
While DMABPNA itself has not been tested, structurally similar Schiff bases (e.g., N-benzylidene-4-nitroaniline) show inhibitory effects on hCA-I/II isoforms via enzyme kinetics assays (IC₅₀ values). Competitive inhibition is validated using Lineweaver–Burk plots .
Q. How can microwave-assisted synthesis improve DMABPNA’s yield or reaction kinetics?
Microwave irradiation (100–150 W, 5–10 minutes) accelerates imine formation by enhancing dipole polarization. Yield optimization involves varying solvent (e.g., ethanol vs. toluene) and catalyst (e.g., acetic acid). Reaction progress is monitored in real-time using FTIR .
Q. How should researchers resolve contradictions in thermal stability data for DMABPNA?
Contradictions (e.g., varying ΔH_fus values) arise from impurities or polymorphic forms. Validate purity via HPLC, DSC, and single-crystal XRD. Compare lattice energies (calculated using PIXEL or DFT) to identify stable polymorphs .
Key Data from Evidence
| Property | Value (DMABPNA) | Method/Reference |
|---|---|---|
| Melting Point | ~187°C | DSC |
| ΔH_fus | 37.26 kJ·mol⁻¹ | DSC |
| Fluorescence Quantum Yield | 0.93 (in methanol) | Comparative actinometry |
| ICT Absorption λ_max | 241 nm | UV-Vis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
